molecular formula C7H9NO B13192287 1-(Pyrrolidin-2-yl)prop-2-yn-1-one

1-(Pyrrolidin-2-yl)prop-2-yn-1-one

Cat. No.: B13192287
M. Wt: 123.15 g/mol
InChI Key: CJUKRFPQLFZHJI-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₇H₉NO It is a pyrrolidinone derivative, characterized by the presence of a pyrrolidine ring attached to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrrolidin-2-yl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyrrolidin-2-yl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidin-2-yl)prop-2-yn-1-one is unique due to its specific combination of a pyrrolidine ring and a propynyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-pyrrolidin-2-ylprop-2-yn-1-one

InChI

InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h1,6,8H,3-5H2

InChI Key

CJUKRFPQLFZHJI-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCN1

Origin of Product

United States

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